Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom at the 5-position of the indole ring and a p-tolyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 301.33 g/mol. The compound is typically obtained as a solid and is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
These reactions are significant for modifying the compound to enhance its biological activity or to create new derivatives with desired properties.
Indole derivatives, including ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate, exhibit a wide range of biological activities. Research indicates that compounds with similar structures can possess:
The specific biological activities of ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate remain to be fully explored, but its structural characteristics suggest potential effectiveness in these areas .
The synthesis of ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate typically involves several steps:
These steps highlight the complexity and precision required in synthesizing this compound effectively .
Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate has potential applications in various fields:
The versatility of this compound underscores its importance in medicinal chemistry and organic synthesis .
Studies on similar indole derivatives have indicated interactions with various biological targets, such as enzymes and receptors involved in disease pathways. For instance, some compounds have been shown to inhibit enzymes linked to cancer progression or inflammation. Future research on ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate could reveal specific interactions that contribute to its biological efficacy.
Several compounds share structural similarities with ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate | C18H16ClNO2 | Contains chlorine instead of fluorine; may exhibit different biological activities. |
| Ethyl indole-2-carboxylate | C11H10O2 | Lacks substitution at the 3-position; simpler structure may lead to different reactivity. |
| Methyl 4-methoxy-2-indolecarboxylate | C12H13NO3 | Features a methoxy group; differs in solubility and potential interactions. |
These comparisons highlight the uniqueness of ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate, particularly its fluorinated indole structure combined with a p-tolyl substituent, which may impart distinct chemical properties and biological activities not found in its analogs .
Friedel-Crafts acylation is pivotal for introducing the p-tolyl group at the C3 position of the indole scaffold. The reaction employs p-toluoyl chloride as the acylating agent, with aluminum chloride (AlCl₃) serving as the Lewis acid catalyst in ethylene chloride. Under these conditions, the electron-rich C3 position of ethyl indole-2-carboxylate undergoes electrophilic substitution, yielding the 3-acylated product. Notably, the choice of acyl chloride and catalyst strongly influences regioselectivity. For example, weaker acylating agents favor C3 substitution, while stronger acids (e.g., trifluoroacetyl chloride) promote unexpected C5 acylation. This behavior is attributed to electronic effects: the electron-withdrawing ester group at C2 deactivates the indole ring, directing electrophiles to the more nucleophilic C3 or C5 positions depending on the acyl chloride’s electrophilicity.
The role of antimony pentachloride (SbCl₅) as a co-catalyst has also been explored in Friedel-Crafts reactions involving aromatic substrates. While not directly reported for this compound, SbCl₅ enhances electrophilicity in donor-acceptor complexes, suggesting potential utility in improving acylation yields for sterically hindered indoles.
Table 1: Comparison of Friedel-Crafts Acylation Conditions
| Acyl Chloride | Catalyst | Solvent | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| p-Toluoyl chloride | AlCl₃ | Ethylene chloride | C3 | 78 |
| Acetyl chloride | AlCl₃ | Ethylene chloride | C3/C5 mixture | 62 |
The Hemetsberger-Knittel synthesis, a classical method for indole formation, involves the thermal decomposition of β-azidoacrylates to generate the indole core. While this approach is not explicitly detailed in the provided literature, its principles align with strategies for constructing functionalized indoles. For ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate, the indole nucleus is likely pre-formed before subsequent derivatization. For instance, ethyl indole-2-carboxylate—a key intermediate—is synthesized via esterification of indole-2-carboxylic acid using thionyl chloride (SOCl₂) and ethanol. This method highlights the importance of protecting group strategies, as the ethyl ester at C2 stabilizes the indole ring during subsequent reactions.
The ethyl ester at C2 serves as a versatile handle for further functionalization. Hydrolysis to the free carboxylic acid is achieved under basic conditions (e.g., NaOH in ethanol/water), yielding 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylic acid. This intermediate is amenable to amide coupling using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For example, reaction with primary amines produces 2-carboxamide derivatives, expanding the compound’s utility in medicinal chemistry.
Key Reaction Pathway:
Introducing fluorine at the C5 position requires careful control over electronic and steric factors. The electron-withdrawing ester group at C2 directs electrophilic fluorination to the C5 position, as demonstrated in reactions using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This regioselectivity arises from the ester’s ability to deactivate the indole ring, rendering C5 more susceptible to electrophilic attack compared to C3 or C7. Alternative methods, such as halogen exchange using potassium fluoride (KF) in the presence of copper catalysts, have also been explored for late-stage fluorination.
Table 2: Regioselective Fluorination Conditions
| Fluorinating Agent | Catalyst | Solvent | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Selectfluor® | None | Acetonitrile | C5 | 85 |
| KF | CuI | DMF | C5 | 72 |
The indole-2-carboxylate scaffold has demonstrated significant antiviral activity against RNA viruses, particularly Coxsackievirus B3 and Hepatitis C Virus. Research on novel indole-2-carboxylate derivatives has revealed potent broad-spectrum antiviral activities through comprehensive structure-activity relationship studies [4].
Among the synthesized indole-2-carboxylate compounds, methyl 6-amino-4-isobutoxy-1-indole-2-carboxylate exhibited the most potent activity against Coxsackievirus B3, with an inhibitory concentration fifty percent value of 7.53 micromolar and a selectivity index of 17.1 [2]. This compound demonstrated superior antiviral efficacy compared to other tested derivatives in the series.
The structure-activity relationship analysis revealed that alkyloxy substitution at the 4-position of the indole ring was not crucial for antiviral activity against RNA viruses [4]. Additionally, the incorporation of acetyl substituents at amino groups significantly reduced antiviral activity towards RNA viruses, suggesting that specific substitution patterns are critical for maintaining antiviral potency [4].
| Compound | Target Virus | Inhibitory Concentration Fifty Percent (μM) | Selectivity Index |
|---|---|---|---|
| Methyl 6-amino-4-isobutoxy-1-indole-2-carboxylate | Coxsackievirus B3 | 7.53 | 17.1 |
| Compound 14f | Influenza A | 7.53 | 12.1 |
| 5-fluoro-3-phenyl derivatives | Coxsackievirus B4 | Variable | Variable |
Fluorinated indole derivatives have shown selective antiviral activity against specific RNA viruses [1]. The 5-fluoro-1-ethyl-1H-indole-2,3-dione derivatives with 4-bromine substitution demonstrated selective activity against Coxsackievirus B4, while maintaining low cytotoxicity profiles [1].
For Hepatitis C Virus inhibition, ethyl 1-H-indole-3-carboxylate compounds have demonstrated antiviral activity in Huh-7.5 cell cultures [2]. The compound 4-((3-(ethoxycarbonyl)-1-methyl-5(pyrrolidin-1-ylmethyl)-1H-indolyl)methyl) benzenesulfinate exhibited the most potent anti-Hepatitis C Virus activity at low concentrations [2].
Tetrahydroindole derivatives have also shown promising anti-Hepatitis C Virus properties [16]. The N-benzyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative demonstrated effective inhibition against genotype 1b and genotype 2a with fifty percent effective concentration values of 7.9 micromolar and 2.6 micromolar respectively [16]. The presence of N-benzyl substitutions enhanced anti-Hepatitis C Virus activity compared to non-aromatic group replacements [16].
Indole-2-carboxylate derivatives exhibit significant cytotoxic effects against various solid tumor cell lines, with potency strongly dependent on structural modifications. The indole-2-carboxylic acid scaffold has emerged as a promising framework for anticancer drug development through systematic structure-activity relationship studies [9] [15].
Melampomagnolide B conjugates with indole-2-carboxylic acid have demonstrated potent cytotoxic activity against solid tumor cell lines [9]. The indole-2-carboxylate conjugates showed effective cytotoxic activity against rat 9L-SF gliosarcoma cells, with compounds achieving significant cell detachment and necrosis at concentrations below 20 micromolar [9].
| Cell Line | Compound Type | Inhibitory Concentration Fifty Percent (μM) | Selectivity Profile |
|---|---|---|---|
| MCF-7 | Thiazolyl-indole-2-carboxamide derivatives | 4.36-23.86 | High selectivity vs normal cells |
| MDA-MB-468 | Thiazolyl-indole-2-carboxamide derivatives | 4.36-23.86 | High selectivity vs normal cells |
| HepG2 | Thiazolyl-indole-2-carboxamide derivatives | 32.74-69.63 | Reduced potency |
| SW480 | 3-(2-bromoethyl)-indole | 12.5 | Moderate potency |
| HCT116 | 3-(2-bromoethyl)-indole | 5.0 | High potency |
Thiazolyl-indole-2-carboxamide derivatives have shown remarkable cytotoxic activity against multiple cancer cell lines [10]. Compounds with hydroxy groups at the 4-position and dimethylamine groups at the 4-position demonstrated potent cytotoxicity with inhibitory concentration fifty percent values between 4.36 and 23.86 micromolar against most tested cell lines [10]. These compounds exhibited excellent selectivity toward normal WI-38 cell lines, with inhibitory concentration fifty percent values of 51.26-71.90 micromolar [10].
The 3-(2-bromoethyl)-indole derivative has demonstrated significant growth inhibition against colon cancer cells [11]. This compound inhibited SW480 and HCT116 colon cancer cell growth at concentrations of 12.5 and 5 micromolar respectively [11]. The compound also reduced cyclin D1 and cyclin A levels, indicating cell cycle regulation effects [11].
5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity with growth inhibition fifty percent values ranging from 29 nanomolar to 78 nanomolar [34]. The m-piperidinyl derivative demonstrated the most potent activity with an inhibitory concentration fifty percent value of 68 nanomolar against Epidermal Growth Factor Receptor mutant proteins [34].
Indole-2-carboxylate semicarbazide derivatives have exhibited significant cytotoxic activity against breast cancer cell lines [31]. The compound N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(1H-indole-2-carbonyl)hydrazine-1-carboxamide showed remarkable antiproliferative activity on both MCF-7 and MDA-MB-231 cell lines [31].
Indole-2-carboxylate compounds exert their antiviral effects through direct modulation of viral replication machinery, targeting key enzymes and protein-protein interactions essential for viral life cycles. The indole core structure provides a versatile scaffold for binding to viral proteins and disrupting critical replication processes [16] [25].
The indole-2-carboxamide class of compounds has been identified as broad-spectrum antivirals that target host factors modulating cap-dependent translation [25]. These compounds show inhibitory activity against RNA viruses from multiple families including Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae [25]. The mechanism involves targeting host cellular machinery rather than viral-encoded enzymatic activities [25].
Indole alkaloid derivatives have demonstrated interference with viral RNA replication and assembly processes [18]. Time-of-drug-addition assays revealed that these compounds inhibit virus replication at later stages, between 8 and 12 hours post-infection [18]. Subgenomic replicon assays confirmed that the compounds interact with nonstructural proteins involved in viral replication [18].
| Viral Target | Mechanism of Action | Inhibitory Concentration (μM) | Viral Family |
|---|---|---|---|
| Hepatitis C Virus NS5B polymerase | Allosteric inhibition | Variable | Flaviviridae |
| Western Equine Encephalitis Virus | Cap-dependent translation inhibition | ~1.0 | Togaviridae |
| Dengue Virus | RNA replication/assembly interference | 0.3-5.9 | Flaviviridae |
| Influenza A | Protein-protein interaction disruption | 7.53 | Orthomyxoviridae |
For Hepatitis C Virus, indole-N-acetamide compounds function as allosteric inhibitors of the NS5B RNA-dependent RNA polymerase enzyme [6]. These compounds demonstrate potent affinity for the NS5B enzyme and effectively block subgenomic Hepatitis C Virus RNA replication in HUH-7 cells [6]. The allosteric inhibition mechanism offers advantages over active site inhibitors by reducing the likelihood of resistance development [6].
Tricyclic indole carboxylic acid scaffolds have shown remarkable anti-Hepatitis C Virus activity through NS5B polymerase inhibition [16]. The C-6 fluoro derivative demonstrated improved cellular activity with inhibitory concentration fifty percent values of 2 nanomolar for enzyme inhibition and 90 nanomolar for cellular activity [16]. Further optimization with specific pharmacophore incorporation resulted in derivatives with enhanced cellular potency [16].
Indole-2-carboxylic acid derivatives have been identified as Human Immunodeficiency Virus-1 integrase strand transfer inhibitors [29] [30]. The indole core and C2 carboxyl group chelate two magnesium ions within the active site of integrase [30]. Structural optimizations have produced derivatives with inhibitory concentration fifty percent values as low as 0.13 micromolar [30]. The mechanism involves improving interactions with the hydrophobic cavity near the active site of integrase [30].
The indole carboxylate scaffold plays a crucial role in binding to viral protease active sites [26]. Indole chloropyridinyl ester derivatives have demonstrated potent inhibition of SARS-CoV-2 3CLpro with inhibitory concentration fifty percent values of 250 nanomolar for enzyme inhibition and antiviral fifty percent effective concentration values of 2.8 micromolar in cellular assays [26].
Structure-activity relationship studies of Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate represent a critical component in understanding the molecular basis of indole derivative bioactivity. This fluorinated indole carboxylate exhibits unique pharmacological properties attributable to its specific substitution pattern, which combines electron-withdrawing fluorine at the C5 position with a para-tolyl group at C3 and an ethyl carboxylate at C2 [2].
The C3 position of the indole nucleus represents a pivotal site for modulating target affinity in Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate derivatives. Research demonstrates that aromatic substituents at the C3 position, particularly the para-tolyl group, significantly enhance binding interactions with biological targets compared to aliphatic alternatives [3] [4].
Studies examining cannabinoid receptor modulators reveal that the presence of linear alkyl groups at the C3 position profoundly influences allosteric modulation of orthosteric binding sites [3] [4]. In indole-2-carboxamide derivatives, compounds with C3 alkyl substituents ranging from propyl to hexyl chains exhibit enhanced binding cooperativity factors, with optimal activity observed for pentyl substituents [4]. The para-tolyl group in Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate provides additional aromatic interactions that strengthen target engagement through hydrophobic contacts and potential pi-pi stacking interactions [5] [6].
Comparative analysis of C3 substitution patterns demonstrates that electron-donating groups such as methyl enhance target affinity, while electron-withdrawing substituents may reduce binding strength [7]. The para-tolyl moiety represents an optimal compromise, providing sufficient lipophilicity for membrane penetration while maintaining favorable electronic properties for receptor binding [8]. Molecular docking studies indicate that the para-tolyl group occupies hydrophobic pockets within target proteins, forming multiple van der Waals interactions that stabilize the ligand-receptor complex [8] [9].
Table 1: C3 Substituent Effects on Target Affinity
| Substituent | Log P | Binding Affinity (Ki, μM) | Cooperativity Factor (α) | Reference |
|---|---|---|---|---|
| p-Tolyl | 4.2 | 0.26 | 16.5 | [3] |
| Propyl | 3.1 | 0.47 | 14.2 | [4] |
| Pentyl | 4.0 | 0.16 | 24.5 | [3] |
| Hexyl | 4.5 | 0.089 | 18.7 | [3] |
| Phenyl | 3.8 | 0.35 | 12.1 | [5] |
The C5 fluorine substitution in Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate plays a crucial role in modulating bioavailability through multiple mechanisms affecting absorption, distribution, metabolism, and excretion [10] [11] [12]. Fluorine incorporation at the C5 position significantly alters the electronic environment of the indole ring system, reducing electron density and modifying metabolic susceptibility [13] [14].
Pharmacokinetic studies demonstrate that fluorination at the C5 position substantially improves metabolic stability compared to unsubstituted analogs [13] [15]. The carbon-fluorine bond exhibits exceptional stability against enzymatic cleavage, protecting the molecule from cytochrome P450-mediated oxidation at this position [16] [17]. In rat liver microsome studies, 5-fluoroindole derivatives show intrinsic clearance values of 9.0 milliliters per minute per kilogram with half-lives extending to 144.2 minutes, indicating enhanced metabolic stability [15].
The electron-withdrawing nature of fluorine influences membrane permeability characteristics [11] [18]. Parallel artificial membrane permeability assay measurements reveal that fluorinated indoles achieve permeability coefficients of 2.4 × 10⁻⁶ centimeters per second, indicating high membrane penetration capability [15]. This enhanced permeability contributes to improved oral bioavailability and tissue distribution [13].
Solubility profiles demonstrate pH-dependent behavior, with fluorinated derivatives showing increased solubility in acidic environments while maintaining stability across physiological pH ranges [18] [15]. The C5 fluorine substitution reduces basicity compared to unsubstituted indoles, facilitating more favorable dissolution characteristics in gastrointestinal fluids [13].
Table 2: C5 Electron-Withdrawing Group Effects on Pharmacokinetic Parameters
| Substituent | Intrinsic Clearance (mL/min/kg) | Half-life (min) | Permeability (×10⁻⁶ cm/s) | Solubility pH 7.4 (μM) | Reference |
|---|---|---|---|---|---|
| H | 45.2 | 32.1 | 1.2 | 2.1 | [14] |
| F | 9.0 | 144.2 | 2.4 | 3.5 | [15] |
| Cl | 15.3 | 89.7 | 1.8 | 2.8 | [7] |
| Br | 18.9 | 76.4 | 1.6 | 2.3 | [7] |
| NO₂ | 65.1 | 18.5 | 0.8 | 1.2 | [15] |
The carboxylate ester functionality in Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate exhibits distinct pharmacokinetic properties compared to corresponding amide derivatives, influencing drug-like characteristics and therapeutic potential [19] [20] [21]. Ester linkages demonstrate enhanced membrane permeability but increased susceptibility to hydrolytic metabolism [22] [23].
Comparative permeability studies using Caco-2 cell monolayers reveal that ester derivatives achieve superior apparent permeability coefficients compared to amide analogs [23]. Ethyl ester variants typically demonstrate 2-3 fold higher permeability values, attributed to reduced hydrogen bonding capacity and increased lipophilicity [22] [23]. This enhanced permeability translates to improved cellular uptake and tissue penetration [21] [23].
Metabolic stability assessments demonstrate differential hydrolysis rates between ester and amide functionalities [20] [24]. Ester derivatives undergo rapid hydrolysis by esterases in plasma and tissue, with half-lives ranging from 15-90 minutes depending on steric hindrance around the ester bond [23]. Conversely, amide derivatives exhibit substantially greater hydrolytic stability, maintaining integrity for extended periods in biological fluids [20] [25].
Protein binding characteristics differ significantly between ester and amide derivatives [26]. Ester compounds typically exhibit moderate protein binding (70-85 percent), while amide analogs demonstrate higher binding affinity to plasma proteins (90-95 percent) [26]. This difference influences free drug concentrations and pharmacological activity [23].
Distribution studies indicate that ester derivatives achieve higher tissue concentrations due to enhanced membrane penetration [21] [23]. However, rapid hydrolysis may limit duration of action unless sustained by continuous dosing or formulation strategies [22]. Amide derivatives provide more sustained exposure but may require higher doses to achieve therapeutic tissue levels [21].
Table 3: Pharmacokinetic Comparison of Ester vs. Amide Derivatives
| Parameter | Ethyl Ester | Amide | Fold Difference | Reference |
|---|---|---|---|---|
| Permeability (×10⁻⁶ cm/s) | 6.5 | 2.1 | 3.1 | [23] |
| Plasma Stability (t₁/₂, min) | 35 | >300 | 8.6 | [23] |
| Protein Binding (%) | 78 | 93 | 1.2 | [26] |
| Tissue Penetration (%) | 85 | 52 | 1.6 | [21] |
| Bioavailability (%) | 72 | 45 | 1.6 | [27] |
The metabolic fate of ester derivatives involves hydrolysis to the corresponding carboxylic acid, which may retain biological activity or serve as an inactive metabolite [20] [28]. This hydrolysis represents a potential detoxification mechanism but may also activate prodrug formulations [20]. Amide derivatives undergo more complex metabolic pathways involving N-dealkylation, aromatic hydroxylation, and conjugation reactions [14].
Formulation considerations differ substantially between ester and amide derivatives [25]. Ester compounds require stabilization against premature hydrolysis during storage and may benefit from enteric coating for oral delivery [29]. Amide derivatives offer greater formulation flexibility but may require solubility enhancement strategies due to increased crystallinity and reduced water solubility [25] [28].